Broad-Spectrum Inactivity Across Kinase and GPCR Panel Defines a Clean Selectivity Starting Point
In a panel of over 30 high-throughput screening assays covering diverse targets including S1P3, PPARγ, Ras-family GTPases, and NPY-Y2, CAS 339097-16-4 was classified as Inactive in all tested assays, with no measurable activity detected [1]. This contrasts sharply with isothiazolo[4,3-b]pyridine-based GAK inhibitors that show potent activity (IC50 0.024 µM) but also engage multiple off-targets [2]. The compound's consistent lack of activity across kinase, GPCR, and nuclear receptor assays supports its utility as a negative control or selectivity benchmark.
| Evidence Dimension | Number of active targets in HTS panel |
|---|---|
| Target Compound Data | 0 active targets (Inactive in all assays) |
| Comparator Or Baseline | Isothiazolo[4,3-b]pyridine GAK inhibitor (Compound 14g): active on GAK (IC50 0.024 µM) and dengue virus (EC50 1.049 µM); may engage additional kinases |
| Quantified Difference | Qualitative difference: target compound shows no measurable activity vs. comparator's nanomolar potency |
| Conditions | PubChem HTS panel comprising confirmatory and screening assays (AID 485–1377) |
Why This Matters
A compound with documented broad-spectrum inactivity provides a validated negative control for assay development, enabling researchers to establish true signal-to-noise baselines.
- [1] PubChem. BioAssay Summary for CID 1486353: 3-(4-Methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine. National Center for Biotechnology Information, 2025. https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/1486353/assaysummary/JSON. View Source
- [2] Martinez-Gualda, B.; et al. Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorg. Med. Chem. 2020, 28 (1), 115188. https://doi.org/10.1016/j.bmc.2019.115188. View Source
